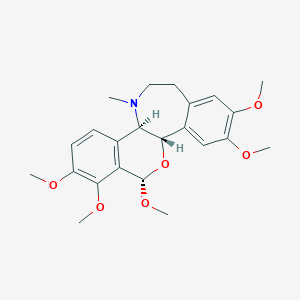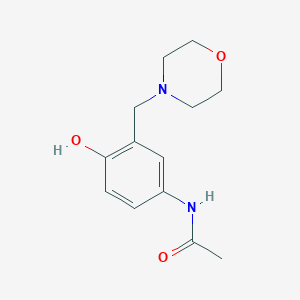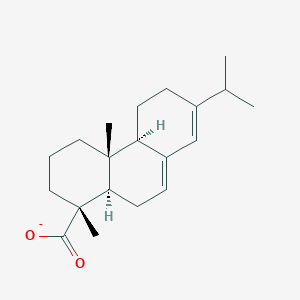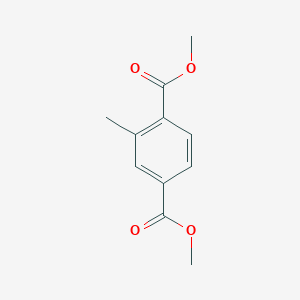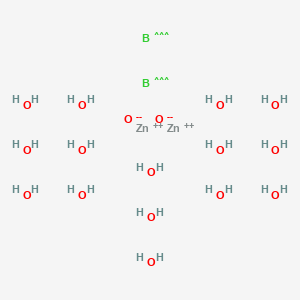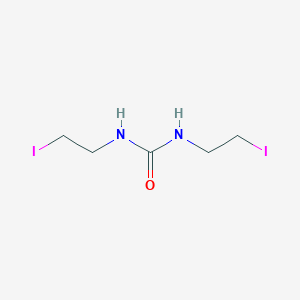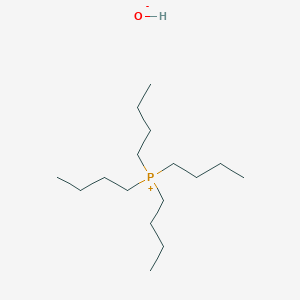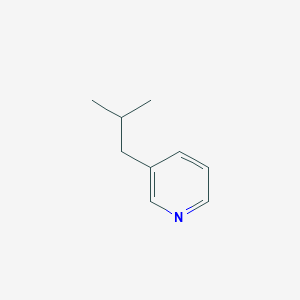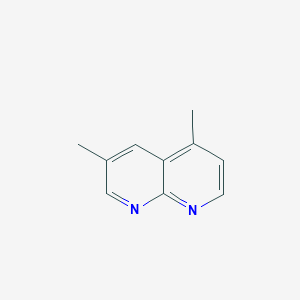
3,5-Dimethyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DMAP or 4-dimethylaminopyridine.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1,8-naphthyridine as a catalyst is based on its ability to activate nucleophiles and electrophiles. This activation results in the formation of new chemical bonds, which leads to the desired product formation.
Biochemische Und Physiologische Effekte
3,5-Dimethyl-1,8-naphthyridine has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have potential applications in the treatment of various diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-dimethyl-1,8-naphthyridine as a catalyst in lab experiments include its high reactivity, low toxicity, and ease of handling. However, one of the limitations of using this compound is its relatively high cost.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-dimethyl-1,8-naphthyridine. One of the most promising areas of research is the development of new catalytic applications for this compound. Additionally, further studies are needed to explore the potential biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
In conclusion, 3,5-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. While this compound is primarily used as a catalyst in organic chemistry, it may also have potential applications in the treatment of various diseases. Further research is needed to explore these potential applications and to develop new catalytic applications for this compound.
Synthesemethoden
The most commonly used method for synthesizing 3,5-dimethyl-1,8-naphthyridine is through the reaction of 2,6-dimethylpyridine with formaldehyde. This reaction yields 3,5-dimethyl-1,8-naphthyridine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic chemistry, where it is used as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
14757-46-1 |
|---|---|
Produktname |
3,5-Dimethyl-1,8-naphthyridine |
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
3,5-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-8(2)3-4-11-10(9)12-6-7/h3-6H,1-2H3 |
InChI-Schlüssel |
HFPDQUIBEVLCNW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=NC2=NC=C1)C |
Kanonische SMILES |
CC1=C2C=C(C=NC2=NC=C1)C |
Synonyme |
3,5-Dimethyl-1,8-naphthyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



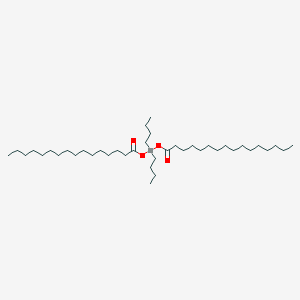
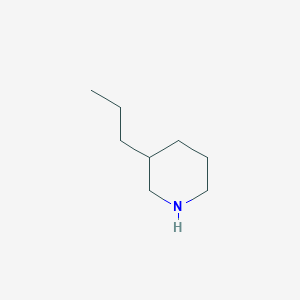
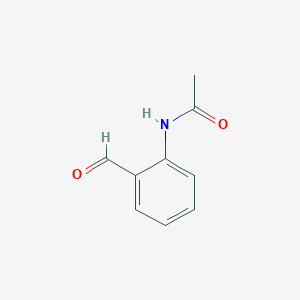
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
